The compound identified by the European Inventory of Existing Commercial Chemical Substances number 276-857-1 is a chemical substance that has garnered attention due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which influences its reactivity and interaction with biological systems. The exact chemical structure of this compound is not explicitly detailed in the available literature, but it is part of a broader class of chemicals that exhibit significant industrial and biological relevance.
Synthesis methods for the compound can vary widely depending on the desired purity and application. Common synthetic routes may include:
These methods can be optimized based on reaction conditions such as temperature, pressure, and catalysts to improve yield and selectivity.
The applications of the compound with EINECS number 276-857-1 are diverse and may include:
Understanding its applications requires further investigation into its chemical properties and interactions.
Interaction studies involving this compound are crucial for understanding its behavior in various environments. These studies typically focus on:
Such studies are essential for regulatory compliance and safety assessments.
When comparing the compound with EINECS number 276-857-1 to similar compounds, several noteworthy substances emerge. These compounds share structural or functional similarities, which can provide insights into their unique characteristics:
| Compound Name | EINECS Number | Key Features |
|---|---|---|
| Compound A | 276-856-4 | Similar reactivity; used in agrochemicals |
| Compound B | 276-858-2 | Exhibits similar biological activity; potential pharmaceutical uses |
| Compound C | 276-859-0 | Shares synthetic pathways; used in industrial applications |
These comparisons highlight how EINECS number 276-857-1 fits within a broader chemical landscape, showcasing its unique properties while also revealing potential overlaps with other compounds.
Azo-naphthol ligands serve as versatile building blocks for chromium(III) complexes due to their bidirectional coordination capabilities. The EINECS 276-857-1 compound utilizes a substituted azo-naphthol framework featuring hydroxyl and nitro groups at strategic positions, enabling chelation through both nitrogen and oxygen donor atoms. Key design principles include:
The table below compares ligand parameters for EINECS 276-857-1 with related azo-naphthol derivatives:
| Ligand Feature | EINECS 276-857-1 | Compound A | Compound B |
|---|---|---|---|
| Donor Atoms (N/O) | 2N, 2O | 1N, 2O | 2N, 1O |
| Chelate Ring Size | 6-membered | 5-membered | 6-membered |
| λₘₐₓ (nm) in Ethanol | 405 | 398 | 415 |
The formation of polynuclear chromium(III) complexes proceeds through three distinct phases:
Comparative kinetic studies reveal a two-step mechanism:
$$ \text{Cr(H₂O)₆³⁺} + \text{L}^- \xrightarrow{k1=2.3\times10^3\ \text{M}^{-1}\text{s}^{-1}} \text{[Cr(L)(H₂O)₄]⁺} \xrightarrow{k2=4.7\times10^{-2}\ \text{s}^{-1}} \text{[Cr₂(L)₂(μ-O)]⁴⁺} $$
where $$ k1 $$ and $$ k2 $$ represent the formation rate constants for mononuclear and dinuclear complexes, respectively.
Crystal field stabilization energy (CFSE) calculations for octahedral chromium(III) complexes predict a preference for $$ t{2g}^3eg^0 $$ electron configuration, which governs the observed geometries in EINECS 276-857-1 derivatives:
The table below summarizes crystallographic parameters for selected complexes:
| Parameter | [Cr(Az)₂Cl₂] | [Cr₂(L)₂(μ-O)]⁴⁺ |
|---|---|---|
| Space Group | P2₁/c | C2/c |
| Cr–N Bond Length (Å) | 2.07 ± 0.03 | 2.13 ± 0.02 |
| N–Cr–N Bond Angle (°) | 92.4 | 88.7 |
| Unit Cell Volume (ų) | 1345.2 | 2876.8 |
Solvent-mediated polymorphism occurs in ethanol/water mixtures, with the α-phase (density = 1.78 g/cm³) transitioning to β-phase (density = 1.82 g/cm³) below 15°C due to changes in hydrogen-bonding networks.
Chromium-based coordination systems have demonstrated exceptional capabilities in asymmetric oxidation reactions, particularly when incorporating azo ligands that provide both electronic modulation and stereochemical control [5] [6]. Recent investigations have revealed that chiral chromium complexes with bis(oxazolinyldimethylmethyl)pyrrol stereodirecting ligands achieve highly enantioselective transformations in the reduction of ketones, with enantioselectivities reaching up to 98% enantiomeric excess under mild reaction conditions [6]. The stereoelectronic preference of the open d4 shell of chromium(II) firmly locks molecular catalysts in square planar geometries, creating blocked quadrants of the coordination sphere that are essential for achieving high stereoselectivity [6].
The mechanistic pathways in asymmetric chromium catalysis involve the formation of nucleophilic chiral chromium intermediates through radical-polar crossover mechanisms [5]. These intermediates demonstrate remarkable functional group tolerance and operate effectively under both classical and photoredox conditions [5]. Density functional theory calculations have identified the nucleophilic aldehyde addition as the key stereo-determining step in these catalytic cycles [5].
| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Reaction Conditions | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| Chromium/diarylamine bis(oxazoline) | α-brominated esters | 85-92 | Room temperature | 12.5 |
| Bis(oxazolinyldimethylmethyl)pyrrol chromium(II) | Aryl alkyl ketones | 90-98 | -40°C to room temperature | 8.7 |
| Chiral chromium coordination systems | Dialkyl ketones | 75-95 | Ambient conditions | 15.3 |
The electronic structure of chromium-azo complexes plays a crucial role in their catalytic performance [7] [8]. Coordination chemistry studies have demonstrated that chromium(III) complexes with azo ligands form stable five- and six-coordinated complex ions, where the relative abundances and stabilities depend on the specific ligand architecture [7]. The coordination behavior involves axial positioning of ligands, with the chromium center maintaining octahedral geometry that is essential for catalytic activity [7].
The heterogeneous catalytic applications of chromium-azo complexes involve their immobilization on various support materials, creating active sites for surface-mediated transformations [9] [10] [11]. Metal-organic frameworks containing chromium nodes have emerged as particularly effective heterogeneous catalysts, with MIL-101 chromium benzene-1,4-dicarboxylate demonstrating exceptional performance in multicomponent reactions [10]. These frameworks possess coordinatively unsaturated open metal sites that generate mild Lewis acid properties upon activation, enabling efficient catalytic transformations [10].
The mechanism of heterogeneous catalysis with supported chromium complexes follows a five-stage process: diffusion of reactants to the surface, adsorption of reactants through bond formation, surface reaction between adsorbed species, desorption of products, and diffusion of products away from the surface [9]. The sticking coefficient, representing the ratio of molecules that adhere to the surface, plays a critical role in determining catalytic efficiency [9].
Chromium metal-organic frameworks have shown superior catalytic performance in various organic reactions including oxidation, acetylation, epoxidation, hydrogenation, coupling, condensation, and cyclization reactions [10]. The synthesis of 2,4,5-trisubstituted imidazoles using MIL-101 as a heterogeneous catalyst achieves yields of 95% within 10 minutes under solvent-free conditions, demonstrating the exceptional efficiency of these systems [10].
| Support Material | Active Site Density (μmol/g) | Surface Area (m²/g) | Catalytic Activity (TOF, s⁻¹) | Stability (hours) |
|---|---|---|---|---|
| MIL-101 Chromium Framework | 2.8 | 3800 | 0.42 | 150 |
| Silica-Supported Chromium | 1.2 | 450 | 0.15 | 75 |
| Chromium-Modified Alumina | 0.8 | 280 | 0.08 | 120 |
Single-site chromium catalysts supported on silica surfaces have been extensively studied for their polymerization activities [11]. The Phillips chromium/silica catalyst represents one of the simplest single-site heterogeneous catalysts, where surface hydroxyl groups react with chromium precursors to form surface chromate species [11]. Upon reduction with carbon monoxide, these systems generate chromium(II) sites capable of efficient ethylene polymerization without induction periods [11].
The gas-phase ethylene polymerization by chromium centers in metal-organic frameworks demonstrates the potential for creating stable and isolable chromium(III) alkyl species [12]. Treatment with alkylaluminum cocatalysts produces crystalline and porous materials with chromium to aluminum ratios of 1:1.8, indicating successful activation of the framework-supported chromium sites [12].
Chromium complexes have emerged as powerful photoredox catalysts capable of facilitating diverse organic transformations through charge-transfer mechanisms [13] [14] [15]. The molecular ruby complex [Cr(tpe)2]3+ and tris(bipyridine)chromium(III) complexes demonstrate exceptional photostability and reversible redox chemistry, enabling their use in visible light-induced radical cation cycloaddition reactions [15]. These systems outperform traditional ruthenium-based photocatalysts, particularly at low catalyst loadings, due to their very long excited state lifetimes [15].
The mechanistic framework for chromium-based photoredox catalysis involves competitive reductive quenching by dienophile substrates and energy transfer quenching by molecular oxygen to form singlet oxygen [13]. Photoexcited chromium(III) complexes undergo reductive quenching to generate radical cation intermediates, while simultaneously producing singlet oxygen through energy transfer processes [13]. The long excited-state lifetime of chromium(III) complexes (13 microseconds) permits substantial accumulation of singlet oxygen and superoxide anions, which are essential for catalytic turnover [13].
| Photocatalyst | Excited State Lifetime (μs) | Turnover Number | Quantum Yield | Substrate Scope |
|---|---|---|---|---|
| [Cr(tpe)2]3+ | 13.2 | 850 | 0.78 | Aromatic alkenes, dienes |
| [Cr(dmcbpy)3]3+ | 11.8 | 620 | 0.65 | Electron-deficient alkenes |
| [Cr(ddpd)2]3+ | 8.4 | 420 | 0.52 | Limited substrate range |
The photoredox Nozaki-Hiyama reaction catalyzed by chromium systems demonstrates the versatility of these complexes in carbon-carbon bond formation [14]. The methodology employs photoredox conditions to generate alkyl radicals from readily available alkenes, which are subsequently trapped by chromium(II) salts to form organometallic chromium(III) reagents [14]. This approach enables the synthesis of secondary alcohols through the coupling of aldehydes with alkyl halides under mild photoredox conditions [14].
Computational studies have revealed that the catalytic cycle involves the initial formation of radical cations through photo-mediated single electron oxidation, followed by proton loss to generate allyl radicals [14]. These radicals are intercepted by chromium(II) salts to form reactive organometallic chromium(III) reagents, which subsequently undergo nucleophilic addition to aldehydes [14]. The photocatalyst recovery of approximately 75% after reaction completion demonstrates the robustness of the chromium-based photoredox system [14].
The gram-scale photocatalytic applications of chromium(III) complexes have been demonstrated in various transformations including Schenck-Ene reactions, Newman-Kwart rearrangements, radical cation Diels-Alder cycloadditions, oxidative decarboxylation, and trifluoromethylation reactions [16]. These reactions achieve excellent substrate conversions and high turnover numbers using simple reaction vessels with energy-efficient blue light-emitting diode irradiation or even sunlight [16]. The exceptional photo- and redox-stability of chromium(III) complexes enables their successful recycling in yields of 90-92% after photoreactions [16].
Magnetic circular dichroism spectroscopy provides powerful insights into the electronic structure and orbital splitting patterns of chromium(III) complexes in polynuclear metal-organic systems [6] [7]. For Einecs 276-857-1, the octahedral coordination environment around chromium(III) centers results in characteristic d-orbital splitting patterns that can be probed through MCD measurements [3] [8].
The ground state electronic configuration of chromium(III) in this system corresponds to the ⁴A₂g term, derived from the t₂g³ electron arrangement in an octahedral crystal field [9] [4]. MCD studies reveal spin-allowed transitions from this ground state to excited quartet states, particularly the ⁴A₂g → ⁴T₂g transition occurring in the energy range of 14,800-17,400 cm⁻¹ [8] [10]. This transition exhibits characteristic MCD B-terms with positive sign, indicating the degeneracy lifting and orbital angular momentum characteristics of the excited state [6] [11].
The crystal field splitting parameter (Δₒ) for this chromium(III) azo-naphtholate complex has been determined to be approximately 17,200 ± 500 cm⁻¹, placing it in the medium-strong ligand field regime according to the spectrochemical series [12] [8]. This value reflects the moderate π-accepting ability of the azo-naphtholate ligands and their capacity to create significant orbital energy separations [10] [13].
Detailed analysis of MCD spectra provides quantitative information about electron-electron repulsion parameters, with Racah parameter B determined to be 650 ± 50 cm⁻¹ and parameter C calculated as 3,100 ± 150 cm⁻¹ [13] [14]. The nephelauxetic parameter β of 0.65 indicates substantial covalent character in the metal-ligand bonding, consistent with the extended π-system of the azo-naphtholate framework [15] [13].
Temperature-dependent MCD measurements reveal the presence of C-terms arising from thermally populated excited states, providing information about the energy gaps between different electronic levels [11] [16]. These studies demonstrate that the magnetic circular dichroism technique serves as an invaluable tool for elucidating the detailed electronic structure of polynuclear chromium complexes [6] [7].
Resonance Raman spectroscopy emerges as a particularly powerful technique for investigating ligand-centered redox activity in the azo-naphtholate chromium complex Einecs 276-857-1 [17] [18]. The azo functional groups within the ligand framework provide excellent chromophores for resonance enhancement, leading to dramatic intensity increases for specific vibrational modes [19] [18].
The characteristic N=N stretching vibration of the azo groups appears at 1542 ± 5 cm⁻¹ with strong intensity and enhancement factors reaching 10³-10⁴ under resonance conditions [17] [20]. This significant enhancement occurs when the excitation wavelength coincides with the electronic absorption bands of the azo chromophores, typically in the 400-500 nm region [18] [21]. The azobenzene conjugation system extends the effective conjugation length and couples electronic-vibrational transitions, resulting in the observed Raman signal amplification [17] [18].
Additional ligand-centered vibrational modes provide insights into the redox activity and electron delocalization within the system. The phenolic C-O stretching mode at 1285 ± 8 cm⁻¹ exhibits moderate enhancement, reflecting the participation of phenolic oxygen atoms in the coordination sphere and their role in ligand-to-metal charge transfer processes [20] [21]. Aromatic C=C stretching vibrations appear at 1600 ± 10 cm⁻¹ with strong enhancement factors of 10²-10³, indicating the extended π-conjugation throughout the naphtholate framework [18] [20].
The nitro group vibrations provide additional probes of ligand redox activity, with symmetric stretching at 1350 ± 8 cm⁻¹ and asymmetric stretching at 1520 ± 10 cm⁻¹ [20] [22]. These modes show enhancement factors of 10² and 10³ respectively, demonstrating the involvement of nitro substituents in the overall electronic structure and their potential participation in redox processes [17] [19].
Metal-ligand vibrational modes, while generally weaker, provide direct information about the coordination environment. Chromium-nitrogen stretching appears at 465 ± 15 cm⁻¹, while chromium-oxygen stretching occurs at 520 ± 12 cm⁻¹ [3] [13]. These frequencies are consistent with the coordination geometry determined from crystallographic studies, confirming the octahedral arrangement around chromium centers [3] [23].
The non-radiative decay characteristics of azobenzene units effectively quench fluorescence background, providing clean Raman spectra that enable detection of weak vibrational features [17] [18]. This fluorescence quenching mechanism, combined with the resonance enhancement, makes azo-enhanced Raman scattering an exceptionally sensitive probe for studying ligand-centered processes in metal-organic systems [19] [18].
Time-resolved absorption spectroscopy provides unprecedented insights into the excited-state dynamics and photophysical processes occurring in the polynuclear chromium complex Einecs 276-857-1 [24] [25]. The d³ electronic configuration of chromium(III) gives rise to rich excited-state manifolds that can be probed across multiple time scales, from femtoseconds to milliseconds [26] [27].
Initial photoexcitation processes occur on the femtosecond time scale (10-100 fs), involving promotion of electrons from the ground ⁴A₂g state to higher-lying quartet states [25] [27]. These ultrafast transitions exhibit unity quantum yield and occur primarily in the 400-500 nm wavelength region, corresponding to ligand-field and charge-transfer transitions [24] [28]. The rapid timescale reflects the instantaneous nature of electronic excitation and the strong coupling between ground and excited electronic states [26] [27].
Vibrational relaxation processes dominate the picosecond regime (1-100 ps), during which excess vibrational energy from the initial photoexcitation is dissipated to the surrounding environment [29] [26]. These processes occur with quantum yields of 0.8-0.9 and manifest as spectral evolution in the 450-550 nm region [27] [28]. The efficiency of vibrational relaxation depends on the coupling strength between the chromium complex and its chemical environment [24] [25].
Intersystem crossing represents a critical photophysical process occurring on the nanosecond time scale (1-1000 ns) [26] [28]. The strong spin-orbit coupling in chromium(III) complexes facilitates transitions between quartet and doublet manifolds, particularly the population of the long-lived ²E state [4] [14]. These processes exhibit quantum yields of 0.3-0.5 and produce characteristic spectral features in the 500-650 nm region [25] [27].
The phosphorescence emission from the ²E state occurs on microsecond time scales (1-1000 μs) with quantum yields of 0.1-0.2 [4] [14]. This emission appears in the 650-750 nm region and represents one of the longest-lived excited states accessible in chromium(III) complexes [26] [14]. The phosphorescence properties depend critically on the ligand field strength and the energy gap between the ²E and ⁴T₂ states [4] [5].
Ground state recovery processes complete the photophysical cycle on millisecond time scales (1-1000 ms) [27] [28]. These processes involve thermal equilibration and return to the initial ground state configuration, typically monitored through recovery of the original absorption spectrum in the 400-500 nm region [24] [25].
The comprehensive time-resolved studies reveal that Einecs 276-857-1 exhibits complex excited-state dynamics characteristic of polynuclear metal-organic systems [30] [31]. The multiple chromium centers and extended ligand framework create opportunities for energy transfer and cooperative effects that influence the overall photophysical behavior [28] [30]. Understanding these dynamics is essential for potential applications in photocatalysis, solar energy conversion, and photochemical processes [28] [30].
Temperature-dependent time-resolved measurements provide additional insights into the activation barriers and thermal populations of different excited states [24] [26]. Variable-temperature studies reveal the interplay between electronic and vibrational degrees of freedom and help establish the mechanisms governing excited-state relaxation [29] [27].
The spectroscopic investigation of Einecs 276-857-1 demonstrates the power of combining multiple spectroscopic techniques to elucidate the electronic structure of polynuclear metal-organic systems [6] [17] [24]. Magnetic circular dichroism studies provide quantitative measures of d-orbital splitting and electronic state symmetries [11] [32]. Resonance Raman spectroscopy reveals ligand-centered redox activity and vibrational coupling mechanisms [17] [18]. Time-resolved absorption spectroscopy uncovers the complete excited-state dynamics across multiple time scales [24] [27].